(2Z)-1-(2,4-dinitrophenyl)-2-(5-methylheptan-3-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-1-(2,4-dinitrophenyl)-2-(5-methylheptan-3-ylidene)hydrazine is an organic compound characterized by the presence of a dinitrophenyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-1-(2,4-dinitrophenyl)-2-(5-methylheptan-3-ylidene)hydrazine typically involves the condensation of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
(2Z)-1-(2,4-dinitrophenyl)-2-(5-methylheptan-3-ylidene)hydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-1-(2,4-dinitrophenyl)-2-(5-methylheptan-3-ylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
- (2Z)-1-(2,4-dinitrophenyl)-2-(5-methylheptan-3-ylidene)hydrazine
- (2Z)-1-(2,4-dinitrophenyl)-2-(5-methylhexan-3-ylidene)hydrazine
- (2Z)-1-(2,4-dinitrophenyl)-2-(5-methylpentan-3-ylidene)hydrazine
Comparison: Compared to similar compounds, this compound is unique due to its specific structural features, which may confer distinct chemical and biological properties. The presence of the dinitrophenyl group and the specific alkylidene chain length can influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C14H20N4O4 |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-[(Z)-5-methylheptan-3-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H20N4O4/c1-4-10(3)8-11(5-2)15-16-13-7-6-12(17(19)20)9-14(13)18(21)22/h6-7,9-10,16H,4-5,8H2,1-3H3/b15-11- |
InChI Key |
JWVDFZSJYAVMMW-PTNGSMBKSA-N |
Isomeric SMILES |
CCC(C)C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC |
Canonical SMILES |
CCC(C)CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.